2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide
Description
This compound features a benzimidazole core linked to a piperidine ring via a methylene group, with an acetamide side chain terminating in a 4-methoxyphenyl substituent. The 4-methoxyphenyl group contributes electron-donating properties, which may influence solubility and metabolic stability .
Properties
IUPAC Name |
2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-27-17-8-6-16(7-9-17)22-20(26)14-25-12-10-15(11-13-25)21-23-18-4-2-3-5-19(18)24-21/h2-9,15H,10-14H2,1H3,(H,22,26)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAIRYVWSTNQAOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C3=NC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced via nucleophilic substitution reactions involving piperidine and suitable electrophiles.
Acetamide Group Addition: The final step involves the acylation of the piperidine derivative with 4-methoxyphenylacetyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole ring can undergo oxidation reactions, often using reagents like hydrogen peroxide or peracids.
Reduction: Reduction of the benzimidazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Substituted piperidine derivatives.
Scientific Research Applications
2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting neurological and inflammatory diseases.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The benzimidazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or modulating receptor function. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between the target compound and analogous benzimidazole derivatives:
Key Observations :
Structural Variations: Heterocyclic Cores: The target compound’s piperidine-benzimidazole scaffold contrasts with triazole-thiazole (9e), quinoline (9m), and diazepine (3ad) systems. Piperidine confers flexibility, while rigid aromatic cores (e.g., quinoline) may enhance target binding but reduce solubility . Substituent Effects: The 4-methoxyphenyl group in the target compound and 9e improves solubility compared to electron-withdrawing groups (e.g., nitro in 6p), which enhance bioactivity but may increase toxicity .
Biological Activity: Quorum Sensing Inhibition: Compounds like 6p and 6i exhibit potent activity against P. aeruginosa, attributed to nitro and chloro substituents enhancing interactions with LasR receptors . The target compound’s methoxy group may offer milder but safer profiles. Antimicrobial/Antioxidant Activity: Diazepine-containing analogs (e.g., 3ad) show broader activity due to multi-ring systems, though synthetic complexity increases .
Synthetic Accessibility :
- The target compound’s synthesis likely involves straightforward amide coupling and piperidine-benzimidazole assembly, whereas triazole-based analogs (e.g., 6p) require click chemistry, impacting scalability .
Biological Activity
The compound 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(4-methoxyphenyl)acetamide is a derivative of benzoimidazole and piperidine, which has garnered attention for its potential biological activities. This article will explore its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 378.48 g/mol. The structure features a piperidine ring substituted with a benzoimidazole moiety and a methoxyphenyl group, which may influence its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to This compound exhibit significant antimicrobial activities. For instance, piperidine derivatives have shown varying degrees of antibacterial and antifungal properties against strains like Staphylococcus aureus and Escherichia coli.
Table 1: Antimicrobial Activity of Piperidine Derivatives
| Compound | MIC (mg/mL) | Activity Against |
|---|---|---|
| Compound A (similar structure) | 0.0039 | S. aureus, E. coli |
| Compound B | 0.025 | E. coli |
| Compound C | 0.125 | Candida albicans |
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that derivatives with similar structures can inhibit the proliferation of various cancer cell lines, including breast (MDA-MB-231) and colon cancer cells.
Case Study: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, derivatives were tested against MDA-MB-231 and HT-29 cell lines, revealing IC50 values in the low micromolar range, indicating promising anticancer activity.
The proposed mechanism by which these compounds exert their biological effects includes:
- Inhibition of Enzymatic Activity: Compounds may act as inhibitors of specific enzymes involved in cell proliferation.
- Induction of Apoptosis: Certain derivatives have been shown to induce programmed cell death in cancer cells.
- Interference with Cell Signaling Pathways: The compounds may disrupt key signaling pathways involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
